molecular formula C22H28N10O6 B12300552 Ac-DL-His-DL-His-Gly-DL-His-OH

Ac-DL-His-DL-His-Gly-DL-His-OH

Cat. No.: B12300552
M. Wt: 528.5 g/mol
InChI Key: JTUOJQYVOWCIHW-UHFFFAOYSA-N
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Description

The compound Ac-DL-His-DL-His-Gly-DL-His-OH is a synthetic peptide composed of acetylated histidine and glycine residuesThe compound’s chemical formula is C8H13N3O4 , and it has a molecular weight of 215.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-His-DL-His-Gly-DL-His-OH involves the stepwise addition of amino acids to form the peptide chain. The process typically begins with the acetylation of histidine, followed by the sequential addition of glycine and histidine residues. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the use of automated peptide synthesizers, which add amino acids one by one to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-His-DL-His-Gly-DL-His-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions include oxidized histidine derivatives, reduced histidine derivatives, and substituted peptides with modified functional groups .

Scientific Research Applications

Ac-DL-His-DL-His-Gly-DL-His-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-OH involves its interaction with biological membranes and intracellular targets. The peptide can penetrate cell membranes and interact with intracellular components, leading to various biological effects. The histidine residues play a crucial role in coordinating metal ions, which can influence the peptide’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ac-DL-His-DL-His-Gly-DL-His-OH include other histidine-rich peptides and glycine-rich peptides. Examples include:

Uniqueness

This compound is unique due to its specific sequence of acetylated histidine and glycine residues, which confer distinct chemical and biological properties. Its ability to coordinate metal ions and penetrate cell membranes makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C22H28N10O6

Molecular Weight

528.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)

InChI Key

JTUOJQYVOWCIHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

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